
2-Htipio
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Htipio, also known as 2-(2-hydroxyphenyl)-3-methyl-1,4-naphthoquinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Applications De Recherche Scientifique
2-HtipioHtipio has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-HtipioHtipio has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-HtipioHtipio has been shown to enhance the survival of neurons and promote neurite outgrowth, which may have implications for nerve regeneration.
In antimicrobial activity research, 2-HtipioHtipio has been shown to exhibit antibacterial and antifungal effects against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest that 2-HtipioHtipio may have potential as a therapeutic agent for the treatment of infectious diseases.
Mécanisme D'action
The mechanism of action of 2-HtipioHtipio is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The induction of oxidative stress by 2-HtipioHtipio may lead to the activation of signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects
2-HtipioHtipio has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the enhancement of neuronal survival and neurite outgrowth, and the inhibition of microbial growth. Additionally, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-HtipioHtipio in lab experiments is its solubility in organic solvents, which allows for easy preparation of stock solutions. Additionally, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using 2-HtipioHtipio is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on 2-HtipioHtipio. One area of interest is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-HtipioHtipio for different experimental systems. Finally, the development of novel derivatives of 2-HtipioHtipio may lead to the discovery of more potent and selective compounds with potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-HtipioHtipio involves the reaction of 2-Htipiohydroxyacetophenone with 3-methyl-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The purity of the synthesized 2-HtipioHtipio can be determined using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Propriétés
Numéro CAS |
104652-80-4 |
|---|---|
Formule moléculaire |
C16H28IN2O2 |
Poids moléculaire |
407.31 g/mol |
InChI |
InChI=1S/C16H28IN2O2/c1-7-8-9-12(2)16(5)18(6)14(10-13(20)11-17)15(3,4)19(16)21/h10,12H,7-9,11H2,1-6H3/b14-10+ |
Clé InChI |
NRNSZNMBFMLTRK-GXDHUFHOSA-N |
SMILES isomérique |
CCCCC(C)C1(N(/C(=C/C(=O)CI)/C(N1[O])(C)C)C)C |
SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
SMILES canonique |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
Synonymes |
2-hexyl-2,3,5,5-tetramethyl-4-(3-iodo-2-oxopropylidene)imidazolidine-1-oxyl 2-HTIPIO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



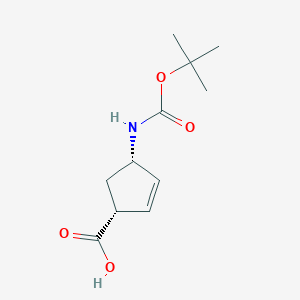

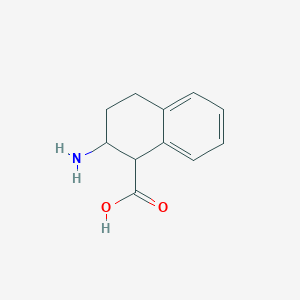
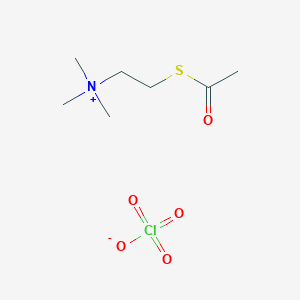


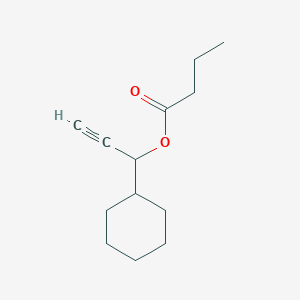


![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

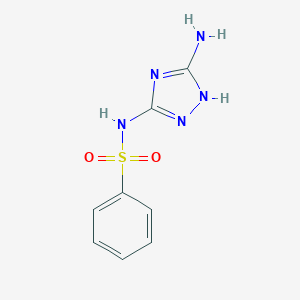

![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)